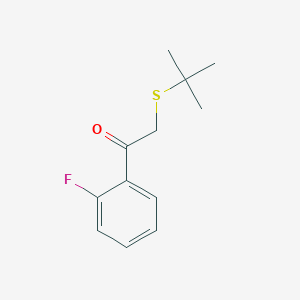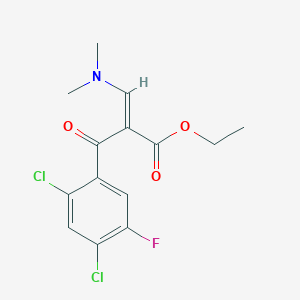
Cyclopentyl l-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl l-phenylalaninate is a chemical compound derived from l-phenylalanine, an essential aromatic amino acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a cyclopentyl group attached to the l-phenylalanine backbone, imparts distinct chemical and physical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl l-phenylalaninate typically involves the esterification of l-phenylalanine with cyclopentanol. This reaction can be catalyzed by acidic or enzymatic catalysts to yield the desired ester. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalysts: Acidic catalysts such as sulfuric acid or enzymatic catalysts like lipases.
Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of biocatalysts in industrial production is also gaining traction due to their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl l-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The ester group can be reduced to form cyclopentyl l-phenylalaninol.
Substitution: The ester group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Cyclopentyl l-phenylalaninol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Cyclopentyl l-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopentyl l-phenylalaninate involves its interaction with various molecular targets and pathways. As a derivative of l-phenylalanine, it can participate in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s unique structure may also allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Cyclopentyl l-phenylalaninate can be compared with other similar compounds, such as:
Cyclopentyl methyl ether (CPME): A green solvent used in various chemical reactions.
Methyl l-phenylalaninate: Another ester derivative of l-phenylalanine with different chemical properties.
Phenylalanine derivatives: Including l-tyrosine, l-DOPA, and l-tryptophan, which have distinct roles in biological systems.
The uniqueness of this compound lies in its cyclopentyl group, which imparts specific chemical properties that can be leveraged in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
cyclopentyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C14H19NO2/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2 |
InChI Key |
GIYPQZJJERZOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)



![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)




![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)

![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
